
Cochlioquinone A diacylglycerol kinase
inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cochlioquinone A

CAS No.: 32450-25-2

Cat. No.: S569421

Get Quote

Introduction to Cochlioquinone A and DGK Inhibition

Cochlioquinone A is a natural product first isolated from the fungus Drechslera sacchari (previously

Cochliobolus miyabeanus) [1] [2]. It belongs to a class of meroterpenoids featuring a core 6/6/6/6 tetracyclic

ring system [2]. This compound has gained research interest due to its specific inhibition of diacylglycerol

kinase (DGK), an enzyme that plays a pivotal role in cellular signaling by converting diacylglycerol (DAG)

into phosphatidic acid (PA) [1] [3]. By inhibiting DGK, Cochlioquinone A disrupts the balance between

these two important lipid signaling molecules, effectively serving as a switch that modulates downstream

cellular processes [1] [3].

Biological Significance of DGK Inhibition

DGK inhibition has significant biological consequences, as both DAG and PA function as bioactive lipid

signaling molecules with distinct cellular targets [3]. The reduction of phosphatidic acid in T-cell lymphoma

by Cochlioquinone A, with a half-maximal concentration of 3 µM, simultaneously augments the

phosphorylation of an 80 kDa protein, a known substrate of protein kinase C [1]. This demonstrates the

compound's potential to influence critical signaling pathways involved in cell growth, differentiation, and

immune responses [4]. Recent research has also explored DGK inhibitors like BMS-496 for their potential to

enhance anticancer effects in combination with PD-1 checkpoint therapy [3].
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Mechanism of Action and Kinetic Profile

Cochlioquinone A specifically inhibits diacylglycerol kinase activity with a Ki value of 3.1 µM [1]. Kinetic

studies have revealed its unique mechanism of action.

Specificity and Selectivity

A key characteristic of Cochlioquinone A is its remarkable specificity. The compound does not inhibit

protein kinase C, epidermal growth factor receptor-associated protein tyrosine kinase, or phospholipase C,

indicating selective targeting of DGK [1]. Santa Cruz Biotechnology describes it as a "diacylglycerol kinase

modulator" that engages in specific molecular interactions influencing lipid metabolism [4].

Table 1: Kinetic Parameters of Cochlioquinone A Inhibition

Parameter Value Experimental Context

Inhibition Constant (Ki) 3.1 µM Diacylglycerol kinase inhibition [1]

Half-Maximal
Concentration

3 µM Reduction of phosphatidic acid in T-cell lymphoma [1]

ATP Competition Competitive Kinetics show competition with ATP [1]

Diacylglycerol
Competition

Non-

competitive

Kinetics show non-competitive inhibition with

diacylglycerol [1]

The following diagram illustrates the mechanism of Cochlioquinone A in the context of DGK signaling:
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Diagram Title: Cochlioquinone A Inhibition of DGK Signaling

Experimental Protocols

Protocol 1: In Vitro DGK Inhibition Assay

This protocol assesses the direct inhibitory effect of Cochlioquinone A on DGK enzyme activity, adapted

from the foundational study [1].

Materials and Reagents

DGK Enzyme Source: Purified diacylglycerol kinase from rat brain or recombinant human DGK
isoforms
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Cochlioquinone A: 10 mM stock solution in DMSO (store at -20°C protected from light)

Substrate Solution: 1.5 mg/mL Diacylglycerol (sonicated in 20 mM CHAPS)
Reaction Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EGTA, 10 mM MgCl₂, 1 mM DTT

ATP Solution: 10 mM ATP containing [γ-³²P]ATP (0.5-1.0 µCi/tube)
Stop Solution: 1% (v/v) Perchloric Acid

Extraction Solvent: Chloroform:MeOH (1:2, v/v)

Experimental Procedure

Prepare Reaction Mixtures in 1.5 mL microcentrifuge tubes on ice:

50 µL Reaction Buffer
10 µL Substrate Solution (final DAG concentration: 250 µg/mL)

10 µL DGK enzyme (diluted in reaction buffer)
5 µL Cochlioquinone A (various concentrations from 0.1-100 µM) or vehicle control

Pre-incubate mixtures for 5 minutes at 25°C.

Initiate reaction by adding 25 µL ATP Solution (final ATP concentration: 2.5 mM).

Incubate for 10 minutes at 30°C with gentle shaking.

Stop reaction by adding 100 µL Ice-cold Stop Solution.

Extract lipids by adding:

500 µL Chloroform

500 µL Methanol
250 µL 1% Perchloric Acid

Vortex vigorously for 1 minute and centrifuge at 12,000 × g for 5 minutes

Collect organic phase and measure [³²P]Phosphatidic Acid formation by liquid scintillation counting.

Data Analysis

Calculate DGK activity as nmol PA formed/min/mg protein. Determine IC₅₀ values by fitting inhibition data

to a sigmoidal dose-response curve using nonlinear regression. For Ki determination, perform assays with

varying ATP concentrations (0.1-5 mM) and analyze using Lineweaver-Burk or Dixon plots.
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Protocol 2: Cellular DGK Inhibition Assay

This protocol evaluates Cochlioquinone A's effect on cellular phosphatidic acid levels, based on the method

described in [1] using T-cell lymphoma cells.

Materials and Reagents

Cells: T-cell lymphoma line (e.g., EL4) or other relevant cell type
Cell Culture Medium: RPMI-1640 with 10% FBS, 2 mM L-glutamine, penicillin/streptomycin

Cochlioquinone A: 10 mM stock in DMSO
Stimulation Agent: Phorbol myristate acetate (PMA, 0.1 µg/mL)

Lipid Extraction Solvent: Chloroform:MeOH (2:1, v/v)
TLC Plates: Silica gel 60 F₂₅₄

PA Standard: 1 mg/mL Phosphatidic Acid in chloroform
Detection Reagent: Copper acetate reagent (3% in 8% phosphoric acid)

Experimental Procedure

Culture Cells in complete medium at 37°C, 5% CO₂ to 70-80% confluence.

Seed cells in 6-well plates at 1 × 10⁶ cells/well and incubate overnight.

Pre-treat cells with Cochlioquinone A (0.1-30 µM) or vehicle control for 60 minutes.

Stimulate cells with PMA (0.1 µg/mL) for 15 minutes to activate DGK pathway.

Wash cells with ice-cold PBS and scrape into 1 mL PBS.

Extract lipids using modified Bligh-Dyer method:

Add 3.75 mL Chloroform:MeOH (1:2) to cell pellet
Vortex and incubate 30 minutes on ice

Add 1.25 mL Chloroform and 1.25 mL H₂O
Vortex and centrifuge at 2,000 × g for 10 minutes

Collect organic phase and dry under nitrogen stream.

Resuspend lipids in 50 µL chloroform and spot on TLC plate alongside PA standard.

Develop TLC in chloroform:methanol:acetic acid (65:15:5, v/v/v).
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Visualize PA by charring with copper acetate reagent at 150°C for 10 minutes.

Quantify PA by densitometry compared to standard curve.

Data Analysis

Express PA levels as percentage of control. Determine half-maximal effective concentration (EC₅₀) using

nonlinear regression of dose-response data.

Table 2: Key Experimental Findings with Cochlioquinone A

Experimental
System

Measured
Effect

Concentration
Range

Key Findings

In Vitro DGK Assay Enzyme

inhibition

0.1-100 µM Ki = 3.1 µM; competitive with ATP, non-

competitive with DAG [1]

T-cell Lymphoma
Cells

PA reduction 0.3-30 µM Half-maximal concentration = 3 µM;

increased phosphorylation of 80 kDa PKC
substrate [1]

Comparative
Studies

Specificity
profiling

Up to 100 µM No inhibition of protein kinase C, tyrosine
kinase, or phospholipase C [1]

Cochlioquinone
Derivatives

Structural
activity

N/A Over 80 analogues identified with varied
biological activities [2]

Research Applications and Considerations

Key Research Applications

Cochlioquinone A serves as a valuable pharmacological tool for several research applications:

DGK Pathway Elucidation: Probe the role of DGK in cellular signaling cascades by specifically

modulating its activity [1] [4].
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Immunology Research: Study T-cell activation and function, given DGK's role in immune responses

and recent findings on DGK inhibitors enhancing antitumor immunity [3].

Cancer Biology: Investigate lipid signaling in cancer progression, particularly in glioblastoma where

DGKB mediates radioresistance [5].

Neuroscience Research: Explore neurite outgrowth mechanisms, as DGKβ has been shown to induce

neurite and branch formation [5].

Experimental Considerations

Solubility and Storage: Prepare fresh Cochlioquinone A solutions in DMSO and protect from light

due to potential photosensitivity [4].

Specificity Controls: Include appropriate controls to verify that observed effects are specifically due

to DGK inhibition rather than off-target effects.

Isoform Selectivity: Consider that Cochlioquinone A may have varying potency against different

DGK isoforms, though specific isoform selectivity data is limited.

Cellular Permeability: The compound effectively penetrates cells as demonstrated by its cellular

activity, but optimization of treatment conditions may be necessary for different cell types.

Conclusion

Cochlioquinone A represents a specific and well-characterized inhibitor of diacylglycerol kinase with a

clearly defined kinetic profile and established cellular activity. The protocols provided enable researchers to

comprehensively evaluate its DGK inhibitory activity in both biochemical and cellular contexts. As research

advances, Cochlioquinone A and its derivatives continue to offer valuable insights into lipid signaling

pathways and their therapeutic potential in various disease contexts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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